Trichloro(6-phenylhexyl)silane
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Overview
Description
Trichloro(6-phenylhexyl)silane is an organosilicon compound with the molecular formula C12H17Cl3Si. It is a colorless to almost colorless clear liquid at room temperature. This compound is known for its reactivity and is used in various chemical synthesis processes, particularly in the field of silicon chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Trichloro(6-phenylhexyl)silane can be synthesized through the reaction of 6-phenylhexanol with trichlorosilane in the presence of a catalyst. The reaction typically occurs under an inert atmosphere to prevent moisture from interfering with the process. The reaction conditions often involve heating the mixture to a specific temperature to facilitate the reaction .
Industrial Production Methods: In industrial settings, the production of this compound involves the direct chlorination of 6-phenylhexanol using trichlorosilane. This process is carried out in large reactors under controlled conditions to ensure high yield and purity of the product. The use of advanced distillation techniques helps in the purification of the final product .
Chemical Reactions Analysis
Types of Reactions: Trichloro(6-phenylhexyl)silane undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of one or more chlorine atoms.
Hydrolysis: In the presence of moisture, it hydrolyzes to form silanols and hydrochloric acid.
Reduction: It can be reduced to form silanes.
Common Reagents and Conditions:
Nucleophiles: Such as amines or alcohols, are commonly used in substitution reactions.
Water or Moisture: For hydrolysis reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed:
Silanols: Formed from hydrolysis.
Substituted Silanes: Formed from substitution reactions.
Reduced Silanes: Formed from reduction reactions.
Scientific Research Applications
Trichloro(6-phenylhexyl)silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organosilicon compounds.
Biology: Employed in the modification of surfaces for biological assays.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of silicon-based materials and coatings.
Mechanism of Action
The mechanism of action of trichloro(6-phenylhexyl)silane involves its reactivity with nucleophiles and its ability to form stable silane bonds. The molecular targets include various functional groups that can react with the silicon atom, leading to the formation of new compounds. The pathways involved typically include substitution and hydrolysis reactions .
Comparison with Similar Compounds
Trichlorosilane (HSiCl3): A simpler compound used in the production of high-purity silicon.
Tetrachlorosilane (SiCl4): Used in the synthesis of silicon-based materials.
Hexachlorodisilane (Si2Cl6): Employed in the production of silicon films.
Uniqueness: Trichloro(6-phenylhexyl)silane is unique due to its phenylhexyl group, which imparts specific reactivity and properties that are different from simpler trichlorosilanes. This makes it particularly useful in specialized applications where the phenylhexyl group can interact with other molecules or surfaces .
Properties
IUPAC Name |
trichloro(6-phenylhexyl)silane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17Cl3Si/c13-16(14,15)11-7-2-1-4-8-12-9-5-3-6-10-12/h3,5-6,9-10H,1-2,4,7-8,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODIAUNNUTSSHMI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCC[Si](Cl)(Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl3Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90699508 |
Source
|
Record name | Trichloro(6-phenylhexyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90699508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18035-33-1 |
Source
|
Record name | Trichloro(6-phenylhexyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90699508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trichloro(6-phenylhexyl)silane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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